1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a thiolan-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with thiolan-3-ol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinone core can be reduced to form dihydropyrazine derivatives.
Substitution: The thiolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazinone derivatives.
Scientific Research Applications
1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiolan-3-yloxy group can enhance the compound’s binding affinity and selectivity for its target. The pyrazinone core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1-Methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole
- Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate
- 5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
Comparison: 1-Methyl-3-(thiolan-3-yloxy)-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone core and a thiolan-3-yloxy substituent. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the pyrazinone core can enhance the compound’s stability and reactivity, while the thiolan-3-yloxy group can improve its solubility and bioavailability.
Properties
IUPAC Name |
1-methyl-3-(thiolan-3-yloxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-4-3-10-8(9(11)12)13-7-2-5-14-6-7/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTKQPFEAJNRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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